

Decisive Evidence: X-ray Crystallography Confirms 7-bromo-2H-chromene Structure

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Compound of Interest

Compound Name: 7-bromo-2H-chromene

Cat. No.: B11891750

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A definitive structural elucidation of **7-bromo-2H-chromene** has been achieved through single-crystal X-ray diffraction analysis of a key derivative, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. This crystallographic data, when compared with spectroscopic analysis of related isomers, provides unequivocal evidence for the bromine substitution at the C7 position. This guide presents a comparative analysis of the crystallographic and spectroscopic data that distinguishes the 7-bromo isomer from its 5-bromo and 6-bromo counterparts, offering a valuable resource for researchers in synthetic chemistry and drug development.

The precise placement of halogen substituents on heterocyclic scaffolds like the 2H-chromene core is a critical aspect of medicinal chemistry, profoundly influencing the pharmacological profile of a molecule. Ambiguities in structural assignment can lead to misinterpretation of structure-activity relationships (SAR) and hinder the development of potent and selective therapeutic agents. While spectroscopic techniques such as NMR and mass spectrometry provide valuable insights, X-ray crystallography remains the gold standard for unambiguous structure determination.

This guide details the experimental data that corroborates the structure of **7-bromo-2H-chromene**, primarily through the lens of X-ray diffraction analysis of a crystalline derivative. Comparative data for a 6-bromo-2H-chromene derivative is also presented to highlight the distinguishing features between the isomers.

Comparative Analysis of Bromo-2H-chromene Isomers

To differentiate between the possible regioisomers, a multi-faceted analytical approach is necessary. The following tables summarize the key crystallographic and spectroscopic data for derivatives of **7-bromo-2H-chromene** and 6-bromo-2H-chromene. Data for 5-bromo-2H-chromene derivatives is currently limited in the literature.

Crystallographic Data Comparison

Single-crystal X-ray diffraction provides the precise spatial arrangement of atoms in a molecule, including the definitive location of the bromine substituent.

Parameter	7-bromo-4-oxo-4H-chromene-3-carbaldehyde	(6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
Unit Cell Dimensions	a = 14.736(3) Å, b = 3.8690(8) Å, c = 15.652(3) Å, β = 108.43(3)°	a = 12.083(3) Å, b = 10.347(2) Å, c = 13.839(3) Å, β = 109.11(2)°
Key Bond Length (C-Br)	1.898(3) Å	1.897(4) Å
Position of Bromine	Confirmed at C7 of the chromene ring	Confirmed at C6 of the chromene ring

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary data for structure confirmation. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the bromine atom. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can also differ between isomers.

¹H NMR Data (Chemical Shifts in ppm)

Proton	7-bromo-4-oxo-4H-chromene-3-carbaldehyde (in CDCl ₃)	6-bromo-2-phenyl-2H-chromene (in CDCl ₃)
H5	8.13 (d, J=8.5 Hz)	~7.3-7.5 (m)
H6	7.68 (dd, J=8.5, 2.0 Hz)	7.24 (d, J=2.3 Hz)
H8	7.97 (d, J=2.0 Hz)	6.79 (d, J=8.6 Hz)

Note: The substitution pattern and functional groups on the derivatives influence the exact chemical shifts. However, the relative positions and coupling patterns of the aromatic protons are key differentiators.

Mass Spectrometry Data

Isomer Derivative	Molecular Ion (m/z)	Key Fragmentation Patterns
7-bromo-4-oxo-4H-chromene-3-carbaldehyde	252/254 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Loss of CO, loss of Br
6-bromo-2H-chromene	210/212 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	Retro-Diels-Alder fragmentation of the dihydropyran ring

Experimental Protocols

Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde

A solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (3.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to

yield the title compound. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a mixture of dichloromethane and hexane.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Logic

To further clarify the process of structure confirmation, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques.

Caption: Experimental workflow for the synthesis and structural confirmation of the 7-bromo-chromene derivative.

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